N-Nitroso Vonoprazan-13C,d3 is a stable isotope-labeled derivative of N-Nitroso Vonoprazan, which is an impurity associated with the proton pump inhibitor Vonoprazan. The chemical formula for N-Nitroso Vonoprazan-13C,d3 is and it features a deuterium label at the methyl group, making it useful for various analytical applications, particularly in pharmacokinetics and metabolic studies. The compound has garnered interest due to its unique properties and potential implications in drug metabolism research .
The specific reactivity of N-Nitroso Vonoprazan-13C,d3 may vary based on its structure and the presence of substituents .
The synthesis of N-Nitroso Vonoprazan-13C,d3 typically involves:
This method ensures that the final product retains the desired isotopic labels for analytical applications .
N-Nitroso Vonoprazan-13C,d3 has several applications, including:
Interaction studies involving N-Nitroso Vonoprazan-13C,d3 focus on its behavior in biological systems, particularly how it interacts with enzymes and other biomolecules. These studies are essential for understanding its pharmacological profile and potential toxicity. Research often utilizes advanced techniques such as mass spectrometry to monitor these interactions in real-time .
N-Nitroso Vonoprazan-13C,d3 shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| Vonoprazan | Proton pump inhibitor; not labeled | Primary compound from which N-Nitroso derivative is derived. |
| N-Nitroso Vonoprazan | Parent compound; implicated in potential carcinogenicity | Directly related to N-Nitroso Vonoprazan-13C,d3. |
| N-Nitrosodimethylamine | Simple nitrosamine; known carcinogen | Used as a reference for toxicity studies. |
| N-Nitrosomethylurea | Another nitrosamine; used in cancer research | Provides insights into mechanisms of action. |
N-Nitroso Vonoprazan-13C,d3's uniqueness lies in its stable isotope labeling, allowing for precise tracking in metabolic studies compared to other similar compounds that lack such isotopic specificity .
N-Nitroso Vonoprazan-13C,d3 features a pyrrole ring substituted with a 2-fluorophenyl group, a pyridine-3-sulfonyl moiety, and a nitrosamine-functionalized methyl group. The isotopic labeling occurs at the methyl group adjacent to the nitrosamine moiety, where one carbon atom is replaced with 13C and three hydrogen atoms with deuterium. This modification is strategically designed to maintain the compound’s chemical behavior while providing distinct mass spectral signatures for analytical differentiation.
Table 1: Key molecular identifiers of N-Nitroso Vonoprazan-13C,d3
| Property | Value |
|---|---|
| IUPAC Name | N-[[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]-N-(trideuterio(13C)methyl)nitrous amide |
| Molecular Formula | C17H15FN4O3S |
| Molecular Weight | 378.4 g/mol |
| SMILES Notation | [2H]13C([2H])N(CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)N=O |
| CAS Number | 2932441-73-9 |
The compound’s InChIKey (XEITYWHMJMTWQY-KQORAOOSSA-N) further distinguishes it from non-isotopic variants, ensuring unambiguous identification in chemical databases.
Regulatory documents and analytical reports refer to this compound under multiple designations, including:
These synonyms reflect its utility across drug development pipelines, where harmonized naming conventions facilitate global regulatory compliance.
N-Nitroso Vonoprazan-13C,d3 represents a stable isotope-labeled derivative of the N-nitroso impurity of vonoprazan, incorporating both carbon-13 and deuterium isotopic substitutions [2]. The compound exhibits the molecular formula C₁₆¹³CH₁₂D₃FN₄O₃S, distinguishing it from the unlabeled parent compound through specific isotopic modifications at the methyl group position [2] [5].
The isotopic composition of N-Nitroso Vonoprazan-13C,d3 demonstrates precise labeling at strategic molecular positions [2]. The carbon-13 isotope replaces the natural carbon-12 at the methyl carbon center, while three deuterium atoms substitute the corresponding hydrogen atoms within the same methyl group [3] [5]. This dual isotopic labeling strategy provides a total mass increase of four daltons compared to the unlabeled compound, with the carbon-13 contributing one additional dalton and the three deuterium atoms contributing three additional daltons [2].
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆¹³CH₁₂D₃FN₄O₃S | [2] |
| Molecular Weight | 378.4 g/mol | [2] |
| Exact Mass | 378.10707476 Da | [2] |
| Isotope Atom Count | 4 | [2] |
| Heavy Atom Count | 26 | [2] |
| Hydrogen Bond Acceptor Count | 7 | [2] |
| Rotatable Bond Count | 5 | [2] |
| Topological Polar Surface Area | 93 Ų | [2] |
The International Union of Pure and Applied Chemistry name for this compound is N-[[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]-N-(trideuterio(1-¹³C)methyl)nitrous amide [2]. The simplified molecular input line entry system representation demonstrates the specific isotopic substitutions: [2H]¹³C([2H])N(CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)N=O [2].
The compound maintains zero hydrogen bond donors while possessing seven hydrogen bond acceptor sites, characteristics that influence its solubility and intermolecular interaction properties [2]. The topological polar surface area of 93 Ångströms squared indicates moderate polarity, consistent with the presence of the nitroso functional group and sulfonyl moiety [2]. The calculated partition coefficient value of 2.3 suggests favorable lipophilicity for analytical applications [2].
The two-dimensional structural representation of N-Nitroso Vonoprazan-13C,d3 reveals a complex heterocyclic framework centered around a pyrrole ring system [2]. The molecule contains multiple aromatic components including a fluorinated phenyl ring, a pyridine ring, and the central pyrrole unit, connected through specific substitution patterns that define its conformational behavior [25] [27].
The three-dimensional conformational landscape of N-Nitroso Vonoprazan-13C,d3 exhibits characteristics typical of molecules containing both rigid aromatic systems and flexible aliphatic linkages [2]. The presence of the sulfonyl bridge between the pyrrole and pyridine rings introduces conformational constraints while maintaining sufficient rotational freedom around single bonds [25]. The rotatable bond count of five indicates moderate conformational flexibility, primarily localized to the methylene linker connecting the nitroso methylamino group to the pyrrole ring [2].
The isotopic substitutions with carbon-13 and deuterium do not significantly alter the fundamental three-dimensional structure compared to the unlabeled parent compound [17] [18]. However, these isotopic modifications can influence conformational preferences through subtle changes in vibrational frequencies and bond lengths [17]. Deuterium substitution typically results in slightly shorter and stronger bonds compared to protium, potentially affecting the preferred conformational states around the labeled methyl group [20] [22].
The nitroso functional group introduces additional conformational considerations due to its planar geometry and potential for restricted rotation around the nitrogen-nitrogen bond [26]. The electron-withdrawing nature of the nitroso group influences the electronic distribution throughout the molecule, affecting both ground-state conformations and dynamic behavior [24]. The molecular complexity value of 585, as computed by advanced algorithms, reflects the intricate three-dimensional arrangement of multiple functional groups and ring systems [2].
Conformational analysis reveals that the molecule adopts preferred orientations that minimize steric clashes between the bulky aromatic substituents while maximizing favorable intramolecular interactions [28]. The fluorinated phenyl ring can adopt multiple orientations relative to the pyrrole plane, with rotational barriers influenced by both steric and electronic factors [27]. The sulfonyl linkage maintains a tetrahedral geometry around the sulfur center, contributing to the overall three-dimensional architecture [25].
The nuclear magnetic resonance spectroscopic profile of N-Nitroso Vonoprazan-13C,d3 exhibits distinctive characteristics arising from the incorporated isotopic labels [16] [17]. Carbon-13 nuclear magnetic resonance spectroscopy provides enhanced sensitivity for the labeled methyl carbon, appearing as a distinct signal in the aliphatic region typically between 15-60 parts per million [16]. The presence of three directly bonded deuterium atoms results in characteristic coupling patterns, with the carbon-13 signal appearing as a septet due to the spin-one nature of deuterium nuclei [18].
The deuterium isotope effects on carbon-13 chemical shifts manifest as upfield shifts ranging from -0.20 to -0.05 parts per million per deuterium substitution [17] [20]. This isotopic perturbation provides valuable structural information and confirms the location of isotopic labeling within the molecular framework [19]. The carbon-deuterium coupling constant, typically observed in the range of 19-20 Hertz, offers additional confirmation of the labeling pattern [17] [22].
| Spectroscopic Parameter | Expected Value/Range | Basis |
|---|---|---|
| ¹³C Chemical Shift (labeled carbon) | 15-60 ppm | [16] |
| Deuterium Isotope Effect | -0.20 to -0.05 ppm | [17] [20] |
| ¹J(¹³C-²H) Coupling Constant | 19-20 Hz | [17] [22] |
| Multiplicity Pattern | Septet (1:3:6:7:6:3:1) | [18] |
Proton nuclear magnetic resonance spectroscopy reveals the absence of signals corresponding to the labeled methyl group, confirming complete deuterium substitution [18]. The remaining proton signals maintain their characteristic chemical shifts and coupling patterns, with potential minor perturbations due to long-range isotope effects [17]. The aromatic proton regions display complex multiplets corresponding to the fluorinated phenyl and pyridine substituents [11].
The infrared spectroscopic profile of N-Nitroso Vonoprazan-13C,d3 exhibits characteristic absorption bands corresponding to its diverse functional groups [23] [24]. The nitroso functional group produces distinctive absorption features, with the nitrogen-oxygen stretching vibration appearing in the range of 1502-1495 cm⁻¹ for aromatic nitroso compounds [24] [26]. Additional nitroso-related vibrations may appear as broad, medium-strength absorptions between 1346-1265 cm⁻¹, characteristic of associated nitrosamine structures [26].
The sulfonyl group contributes prominent infrared absorption bands, with asymmetric and symmetric sulfur-oxygen stretching vibrations typically observed around 1350 cm⁻¹ and 1150 cm⁻¹, respectively [23]. The aromatic carbon-carbon stretching vibrations appear in the region of 1600-1500 cm⁻¹, while carbon-hydrogen stretching modes for the aromatic systems occur around 3000 cm⁻¹ [15].
| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |
|---|---|---|
| N=O Stretch (Nitroso) | 1502-1495 | [24] [26] |
| S=O Asymmetric Stretch | ~1350 | [23] |
| S=O Symmetric Stretch | ~1150 | [23] |
| Aromatic C=C Stretch | 1600-1500 | [15] |
| Aromatic C-H Stretch | ~3000 | [15] |
The isotopic substitutions with carbon-13 and deuterium result in predictable shifts in vibrational frequencies [14] [19]. Carbon-deuterium stretching vibrations appear at lower frequencies compared to carbon-hydrogen stretches, typically shifted by a factor of approximately 1.41 due to the mass difference between protium and deuterium [21]. These isotopic shifts serve as confirmatory evidence for successful labeling and provide structural validation [19].
Mass spectrometric analysis of N-Nitroso Vonoprazan-13C,d3 provides definitive molecular weight confirmation and structural elucidation through fragmentation patterns [35] [37]. The molecular ion peak appears at mass-to-charge ratio 378.4, representing a four-dalton increase compared to the unlabeled parent compound [2]. Under positive ionization conditions, the protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 379.4 [35].
The fragmentation behavior of N-Nitroso Vonoprazan-13C,d3 follows predictable pathways characteristic of nitrosamine compounds [37]. Common fragmentation patterns include loss of the nitroso group (mass decrease of 30 daltons), cleavage of the sulfonyl linkage, and fragmentation of the aromatic substituents [35]. The isotopic labeling pattern becomes evident through characteristic mass shifts in specific fragment ions containing the labeled methyl group [34] [37].
Tandem mass spectrometry experiments provide detailed structural information through collision-induced dissociation pathways [35]. The presence of isotopic labels allows for precise tracking of specific molecular fragments, enabling determination of the labeling positions and confirmation of molecular connectivity [32] [34]. High-resolution accurate mass measurements distinguish the isotopically labeled compound from potential interferents and confirm the molecular formula [35].
N-Nitroso Vonoprazan-13C,d3 represents a significant process-related impurity that forms during the synthesis and handling of vonoprazan, a potassium-competitive acid blocker used for treating acid-related disorders [1] [2]. This nitrosamine impurity shares structural similarities with the active pharmaceutical ingredient and is classified as a nitrosamine drug substance-related impurity [3] [4].
The formation of N-Nitroso Vonoprazan-13C,d3 occurs through several well-characterized pathways involving the interaction between the secondary amine functionality present in vonoprazan structure and nitrosating agents under specific environmental conditions [5] [6]. The chemical formula for this isotopically labeled compound is C₁₆¹³CH₁₂D₃FN₄O₃S with a molecular weight of 378.4 Da [7] [8].
The primary formation mechanism involves the nitrosation of the methylaminomethyl group attached to the pyrrole ring in vonoprazan [9] [10]. This process requires three essential components: the presence of a nitrosatable amine, availability of nitrosating agents, and conducive reaction conditions [6]. The secondary amine functionality in vonoprazan makes it particularly susceptible to nitrosamine formation compared to primary or tertiary amines [5].
Direct Nitrosation Pathway: The most common formation route involves the reaction between the secondary amine group and nitrite salts under acidic conditions. This reaction proceeds optimally at pH 2.0-4.0, where nitrite salts form nitrous acid in situ, which subsequently reacts with the amine functionality [11] [9]. The reaction typically occurs within 1-24 hours under these conditions [5].
Acid-Catalyzed Mechanism: Under strongly acidic conditions (pH 1.0-3.0), the nitrosation rate is enhanced due to increased protonation of nitrite species, forming more reactive nitrosating agents such as dinitrogen trioxide and nitrosonium ions [5] [6]. This pathway demonstrates rapid formation kinetics, typically completing within 15 minutes to 4 hours.
Temperature and Moisture-Mediated Formation: Elevated temperatures above 40°C combined with humidity levels exceeding 60% significantly accelerate nitrosamine formation [12] [13]. This mechanism is particularly relevant during pharmaceutical manufacturing processes involving wet granulation or elevated drying temperatures [6] [14].
| Formation Mechanism | Required Conditions | Temperature Range (°C) | pH Range | Time Scale |
|---|---|---|---|---|
| Direct nitrosation with nitrite salts | pH 2-4, presence of NO₂⁻ salts | 20-60 | 2.0-4.0 | 1-24 hours |
| Secondary amine reaction with nitrous acid | Acidic pH, nitrous acid in situ | 25-70 | 1.5-3.5 | 30 min-6 hours |
| Tertiary amine dealkylative nitrosation | Elevated temperature, acidic conditions | 40-80 | 2.0-5.0 | 2-48 hours |
| Acid-catalyzed nitrosation | pH <3, proton availability | 20-50 | 1.0-3.0 | 15 min-4 hours |
| Temperature-accelerated formation | Temperature >40°C, humidity >60% | 40-80 | 2.0-6.0 | 1-12 hours |
| Moisture-mediated nitrosation | Water content >2%, nitrite presence | 25-60 | 3.0-7.0 | 4-72 hours |
Nitrosating agents can originate from various sources during pharmaceutical manufacturing and storage [6] [11]. Common sources include nitrite-containing excipients such as microcrystalline cellulose, sodium carboxymethylcellulose, and hydroxypropyl methylcellulose [5]. These excipients may contain trace levels of nitrites as impurities, which can react with the vonoprazan structure under appropriate conditions.
Manufacturing processes also contribute nitrosating species through the use of nitrogen oxides in synthetic steps, contaminated solvents, or degradation of nitrogen-containing reagents [6]. The presence of metal catalysts, particularly those containing iron or copper, can facilitate the formation of reactive nitrogen species that promote nitrosation reactions [10].
Several environmental factors significantly influence the rate and extent of N-Nitroso Vonoprazan formation [12] [13]. Temperature elevation accelerates reaction kinetics, with rates increasing exponentially above 40°C [6]. However, the plateau concentration may remain unchanged, as the reaction is often limited by the availability of reactive nitrite species rather than kinetic factors [12].
Humidity plays a dual role in nitrosamine formation. While moisture facilitates the dissolution and mobility of reactants, excessive water content can dilute reactants and reduce formation rates [6] [12]. Optimal formation conditions typically occur at intermediate humidity levels (30-70% relative humidity) where sufficient moisture is present to enable reactions without excessive dilution.
pH strongly influences both the speciation of nitrosating agents and the reactivity of amine functionalities [5] [9]. Mildly acidic conditions (pH 2-4) provide optimal balance between nitrite protonation to form reactive species and amine nucleophilicity. Very low pH conditions can protonate amines, reducing their reactivity despite enhanced nitrosating agent formation [5].
The presence of oxygen and light can promote secondary reactions leading to additional nitrosamine formation pathways [15] [13]. Photolytic conditions may generate reactive species that facilitate nitrosation, while oxidative conditions can convert primary degradation products into nitrosating agents [6].
The isotopic labeling pattern in N-Nitroso Vonoprazan-13C,d3 follows established principles for creating stable isotope-labeled internal standards [16] [18]. The compound features a ¹³C-labeled carbon atom combined with three deuterium atoms (D₃) positioned on the methyl group attached to the nitrogen atom [7]. This labeling strategy provides a mass shift of 4 atomic mass units compared to the unlabeled parent compound, sufficient for clear mass spectrometric differentiation [16].
Strategic Label Positioning: The selection of the N-methyl group for isotopic labeling is based on several critical considerations [16] [17]. This position is non-exchangeable under typical analytical conditions, ensuring label stability during sample preparation and analysis. The methyl group is also removed from reactive sites that might undergo hydrogen-deuterium exchange with protic solvents or biological matrices [16].
Deuterium Labeling Considerations: The three deuterium atoms are positioned on the methyl carbon to maximize the kinetic isotope effect while maintaining metabolic stability [17]. This configuration minimizes the risk of deuterium loss through enzymatic or chemical processes that could compromise quantitative accuracy [16]. The deuterium labels are positioned on a carbon atom that is not adjacent to heteroatoms or aromatic systems, reducing the likelihood of exchange reactions [16].
| Isotope Type | Labeling Position | Mass Difference (Da) | Stability Considerations | Analytical Application |
|---|---|---|---|---|
| Deuterium (²H/D) | Methyl groups, exchangeable sites | 1-3 per D atom | Avoid exchangeable positions | LC-MS/MS internal standard |
| Carbon-13 (¹³C) | Carbonyl carbon, aromatic carbons | 1 per ¹³C atom | Stable under most conditions | NMR studies, MS quantification |
| Nitrogen-15 (¹⁵N) | Amino groups, heterocyclic nitrogens | 1 per ¹⁵N atom | Stable in non-basic conditions | Metabolic pathway tracing |
| Combined ¹³C,D₃ | Methyl carbon with deuterium | 4 (¹³C + 3D) | High stability, minimal exchange | High-precision quantification |
| Multiple labeling | Multiple strategic positions | Variable (5-10) | Position-dependent stability | Comprehensive analysis |
The synthesis of N-Nitroso Vonoprazan-13C,d3 requires specialized synthetic approaches that incorporate the isotopic labels while maintaining the structural integrity and chemical properties of the parent nitrosamine [7]. The synthetic strategy typically involves starting with isotopically labeled precursors or introducing labels through specific synthetic transformations.
Precursor-Based Approaches: One common strategy involves using ¹³C,D₃-labeled methylamine as a building block during the synthesis of the vonoprazan precursor [17]. This approach ensures complete incorporation of the isotopic labels and minimizes the risk of label scrambling during subsequent synthetic steps. The labeled methylamine can be introduced through reductive amination reactions or direct alkylation processes [20].
Post-Synthetic Labeling: Alternative approaches involve introducing the isotopic labels after construction of the core vonoprazan structure [17]. This strategy may employ exchange reactions under controlled conditions or selective deuteration of specific positions. However, this approach requires careful optimization to achieve high isotopic enrichment while avoiding unwanted side reactions [16].
Quality Control and Characterization: The final isotopically labeled product requires extensive characterization to confirm isotopic purity and structural integrity [18] [21]. Mass spectrometry analysis verifies the expected mass shift and isotopic enrichment levels, typically targeting >95% isotopic purity [18]. Nuclear magnetic resonance spectroscopy confirms the labeling pattern and structural identity [17].
N-Nitroso Vonoprazan-13C,d3 serves as an essential internal standard for liquid chromatography-tandem mass spectrometry methods used in quantitative analysis of the parent nitrosamine impurity [22]. The isotopic labels provide the necessary mass spectral differences for selective ion monitoring while maintaining virtually identical chemical and physical properties to the analyte [16].
Liquid Chromatography-Mass Spectrometry Applications: The compound is primarily used in LC-MS/MS methods for quantification of N-Nitroso Vonoprazan in pharmaceutical products and raw materials [22] [23]. The 4 Da mass difference allows for clear separation of analyte and internal standard signals while maintaining identical retention times and extraction efficiencies [16].
Method Validation Requirements: Analytical methods incorporating N-Nitroso Vonoprazan-13C,d3 as an internal standard must demonstrate appropriate validation characteristics including specificity, linearity, accuracy, precision, and stability [24] [25]. The isotopically labeled standard enables improved accuracy and precision by compensating for matrix effects and extraction variability [16] [18].
Regulatory Compliance: The use of stable isotope-labeled internal standards is recommended by regulatory agencies for the analysis of nitrosamine impurities due to their superior performance compared to structurally unrelated internal standards [11] [26]. The high degree of structural similarity ensures consistent behavior throughout analytical procedures [18].
Comprehensive stability studies of N-Nitroso Vonoprazan-13C,d3 are essential for understanding its behavior under different environmental conditions and establishing appropriate storage and handling protocols [27] [28]. These studies follow International Conference on Harmonisation guidelines and encompass both accelerated and long-term stability assessments [28] [29].
Long-term stability studies are conducted under controlled environmental conditions that simulate typical storage scenarios [27] [29]. For N-Nitroso Vonoprazan-13C,d3, these studies typically employ conditions of 25°C ± 2°C with 60% ± 5% relative humidity for periods extending up to 36 months [27]. Samples are evaluated at predetermined intervals to assess chemical stability, isotopic integrity, and physical properties [28].
Accelerated Stability Conditions: Accelerated studies employ elevated temperature and humidity conditions (40°C ± 2°C, 75% ± 5% relative humidity) to predict long-term stability behavior within compressed timeframes [27] [30]. These conditions provide valuable data for shelf-life predictions and identify potential degradation pathways that may occur under normal storage conditions [28].
Intermediate Stability Testing: Intermediate conditions (30°C ± 2°C, 65% ± 5% relative humidity) may be employed when accelerated studies show significant changes or when additional data are needed to support stability claims [27] [29]. These conditions bridge the gap between long-term and accelerated testing regimes [27].
| Test Condition | Temperature (°C) | Humidity (%RH) | Duration | Sampling Points |
|---|---|---|---|---|
| Long-term ambient | 25 ± 2 | 60 ± 5 | 12-36 months | 3, 6, 9, 12, 18, 24, 36 months |
| Accelerated stability | 40 ± 2 | 75 ± 5 | 6 months | 0, 1, 2, 3, 6 months |
| Intermediate stability | 30 ± 2 | 65 ± 5 | 6 months | 0, 3, 6 months |
| Stress testing - thermal | 50-80 | Not controlled | 24-168 hours | Multiple timepoints |
| Stress testing - photolytic | 25 ± 2 | 60 ± 5 | 1.2M lux·h + 200 Wh/m² | Post-exposure analysis |
| Stress testing - oxidative | 25 ± 2 | 60 ± 5 | 24-72 hours | 1, 4, 8, 24, 48, 72 hours |
| Stress testing - hydrolytic acid | 70-80 | Not applicable | 1-24 hours | 15min, 1h, 4h, 24h |
| Stress testing - hydrolytic base | 70-80 | Not applicable | 1-24 hours | 15min, 1h, 4h, 24h |
Stress testing provides critical information about the intrinsic stability of N-Nitroso Vonoprazan-13C,d3 and helps identify potential degradation pathways under extreme conditions [28] [15]. These studies are designed to generate degradation products that may form under normal storage conditions, enabling the development of stability-indicating analytical methods [15] [31].
Thermal Stress Testing: Thermal degradation studies expose samples to elevated temperatures ranging from 50°C to 80°C for periods of 24 to 168 hours [28] [15]. These conditions help identify temperature-sensitive degradation pathways and establish maximum storage temperatures [31]. Vonoprazan compounds have shown susceptibility to thermal degradation, particularly under alkaline conditions [32] [33].
Photolytic Degradation: Photostability testing follows ICH Q1B guidelines, exposing samples to specified light intensities and wavelengths [28] [15]. Samples are subjected to a minimum of 1.2 million lux hours of white light and 200 Wh/m² of ultraviolet light [15]. Photolytic studies are particularly important for nitrosamine compounds, which may undergo photochemical degradation [15].
Oxidative Stress Conditions: Oxidative degradation studies typically employ hydrogen peroxide solutions (0.1-3%) or other oxidizing agents to simulate oxidative stress conditions [15] [31]. These studies are conducted at neutral pH and room temperature for periods ranging from 24 to 72 hours [15]. Nitrosamine compounds may be susceptible to oxidative degradation, leading to formation of various degradation products [15].
Hydrolytic Stability: Hydrolytic degradation studies are performed across a range of pH conditions using both buffered and unbuffered solutions [15] [31]. Acidic conditions typically employ 0.1 N hydrochloric acid, while basic conditions use 0.1 N sodium hydroxide [34] [32]. Studies are conducted at elevated temperatures (70-80°C) for 1-24 hours to accelerate hydrolytic processes [15].
Multiple environmental factors influence the stability of N-Nitroso Vonoprazan-13C,d3, requiring careful consideration during storage and handling [13] [35]. Temperature, humidity, light exposure, and atmospheric composition all play significant roles in determining product stability [27] [13].
Temperature Effects: Temperature exerts a profound influence on chemical degradation rates, with most reactions following Arrhenius kinetics [13] [35]. Elevated temperatures accelerate both chemical and physical degradation processes, potentially leading to loss of isotopic integrity or formation of degradation products [28]. Storage at controlled room temperature or under refrigerated conditions helps maintain long-term stability [27].
Humidity Impact: Relative humidity affects moisture content and can facilitate hydrolytic degradation reactions [13]. High humidity conditions may promote moisture uptake, leading to physical and chemical changes [13]. Conversely, very low humidity conditions may cause moisture loss and affect the physical stability of solid dosage forms [27].
Light Sensitivity: Exposure to light, particularly ultraviolet radiation, can initiate photochemical degradation reactions [15] [13]. Nitrosamine compounds may be particularly susceptible to photodegradation, requiring storage in light-resistant containers [15]. Photostability studies help establish appropriate packaging and storage requirements [28].
Atmospheric Considerations: The composition of the storage atmosphere can significantly impact stability [35]. Oxygen exposure may promote oxidative degradation, while nitrogen or argon atmospheres can help maintain stability [15]. Carbon dioxide levels and the presence of trace contaminants in the atmosphere may also influence degradation rates [35].
Container Closure System Effects: The choice of container closure system can significantly impact the stability of N-Nitroso Vonoprazan-13C,d3 [28] [29]. Semi-permeable containers may allow moisture or gas exchange, potentially affecting stability [27]. The compatibility between the product and container materials must be evaluated to prevent interactions that could compromise stability [28].